1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-12-6-8-14(9-7-12)23-11-13-10-17(22)21(20-13)18-19-15-4-2-3-5-16(15)24-18/h2-10,20H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNKLNGFBQOOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:
- Antioxidant Activity : The presence of benzothiazole and pyrazole moieties contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in mediating pain and inflammation.
- Antimicrobial Properties : The thioether group enhances its interaction with microbial membranes, potentially leading to increased antimicrobial efficacy against various pathogens.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have explored the biological activity of this compound:
-
Antioxidant Activity Study :
- A study evaluated the antioxidant properties using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, suggesting strong antioxidant potential.
- Findings : IC50 values were comparable to standard antioxidants like ascorbic acid.
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that treatment with the compound reduced the production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in macrophage cell lines.
- : The compound's ability to inhibit COX enzymes was confirmed through enzyme activity assays.
-
Antimicrobial Efficacy :
- A series of tests against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed that the compound exhibited minimum inhibitory concentrations (MIC) below 100 µg/mL.
- Implication : Potential for development as a new antimicrobial agent.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Molecular Docking Studies : Docking simulations with target proteins (e.g., COX-2) revealed favorable binding interactions, indicating potential for drug development targeting inflammatory pathways.
- Synergistic Effects : Combination studies with existing anti-inflammatory drugs showed enhanced effects, suggesting potential for use in combination therapies.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a benzothiazole moiety and a pyrazole core. Its molecular formula is with a molecular weight of approximately 355.47 g/mol. The presence of sulfur and nitrogen atoms in its structure contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol, as antiviral agents. For instance, related compounds have shown inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV), suggesting that modifications to the benzothiazole structure can enhance antiviral properties .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity in various in vitro models . This makes them promising candidates for developing new anti-inflammatory medications.
Agrochemical Applications
The compound also shows promise in the agrochemical sector. Pyrazole derivatives are frequently studied for their potential as pesticides. The structural features of this compound may contribute to its effectiveness as a fungicide or herbicide by targeting specific biochemical pathways in pests or pathogens .
Data Table: Summary of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Medicinal Chemistry | Antiviral agents against MERS-CoV | |
| Anti-inflammatory medications | ||
| Agrochemicals | Potential fungicide/herbicide |
Case Study 1: Antiviral Efficacy
A study on related benzothiazole compounds demonstrated their ability to inhibit MERS-CoV entry into cells, with one derivative showing an IC50 value of 0.09 μM. This highlights the potential for structural modifications to enhance antiviral activity .
Case Study 2: Anti-inflammatory Activity
In vitro assays conducted on pyrazole derivatives indicated significant reductions in pro-inflammatory cytokines. These findings suggest that compounds like this compound could be developed into effective anti-inflammatory agents .
Comparison with Similar Compounds
Substituent Variations on the Phenylthio Group
- 4-Chlorophenylthio Analog (CAS 1493299-70-9): This analog replaces the 4-methyl group with a chloro substituent.
- 4-Fluorophenylthio Derivatives: and describe compounds with fluorinated aryl groups, which often improve lipophilicity and membrane permeability.
Core Heterocycle Modifications
- Tetrazole and Thiadiazole Derivatives: Compounds such as 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () and 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile () replace benzothiazole with tetrazole or thiadiazole rings.
Functional Group Additions
- Carbonitrile-Substituted Analogs :
highlights pyrazole derivatives with carbonitrile (CN) groups, such as 5c and 5e . The electron-withdrawing CN group may reduce nucleophilicity at the pyrazole ring compared to the hydroxyl group in the target compound, affecting reactivity in further derivatizations . - Carboxamide Derivatives :
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () introduces a carboxamide group, enhancing hydrogen-bonding capacity and solubility relative to the hydroxyl group .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol, and what key reagents/conditions are critical?
- Methodology :
-
Step 1 : Condensation of benzothiazole derivatives with appropriate hydrazones under acidic (e.g., HCl/EtOH) or basic (e.g., KOH/DMF) conditions to form the pyrazole core .
-
Step 2 : Thioether linkage introduction via nucleophilic substitution: React the pyrazole intermediate with 4-methylphenyl disulfide in PEG-400 using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
-
Key Reagents : Hydrazones, 4-methylphenyl disulfide, PEG-400.
-
Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .
- Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | >80% yield |
| Catalyst Loading | 10 wt% (Bleaching Earth Clay) | Prevents side reactions |
| Solvent | PEG-400 | Enhances solubility |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Techniques :
- IR Spectroscopy : Identify key functional groups:
- O-H stretch (pyrazol-5-ol): 3200–3400 cm⁻¹ .
- C=N (benzothiazole) : ~1600 cm⁻¹ .
- ¹H NMR : Key peaks:
- Pyrazole C-H : δ 6.2–6.5 ppm (singlet).
- Aromatic protons : δ 7.1–7.8 ppm (multiplet for benzothiazole and 4-methylphenyl groups) .
- ¹³C NMR : Confirm quaternary carbons (e.g., benzothiazole C-2: δ 165–170 ppm) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Workflow :
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against S. aureus and P. aeruginosa .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
- Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the thioether linkage in this compound?
- Mechanistic Insight :
- The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thiolate anion (from 4-methylphenyl disulfide) attacks the electrophilic carbon adjacent to the pyrazole nitrogen. PEG-400 stabilizes the transition state through H-bonding .
- Kinetic Studies : Use pseudo-first-order kinetics to determine rate constants under varying pH (10–12.5) .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Design of Experiments (DoE) :
| Factor | Low Level | High Level | Optimal (Predicted) |
|---|---|---|---|
| Temperature | 70°C | 90°C | 80°C |
| Catalyst Loading | 5% | 15% | 10% |
| Reaction Time | 1 hr | 3 hrs | 2 hrs |
- Validation : Confirm via HPLC (C18 column, acetonitrile:water gradient) to achieve >95% purity .
Q. How should researchers address contradictions between computational docking predictions and experimental bioactivity data?
- Case Study : If molecular docking (e.g., AutoDock Vina) predicts strong binding to E. coli DNA gyrase but MIC assays show weak activity:
- Hypotheses : Poor membrane permeability or off-target effects.
- Testing :
- LogP Measurement : Use shake-flask method to assess lipophilicity .
- Efflux Pump Inhibition : Co-administer with verapamil (efflux inhibitor) .
Q. What computational strategies can predict regioselectivity in further functionalization (e.g., halogenation)?
- DFT Calculations :
- Electrostatic Potential Maps : Identify electron-rich sites (e.g., pyrazole C-4 for electrophilic substitution) .
- Activation Energy Comparison : Halogenation at C-4 vs. C-5 (∆G‡ < 5 kcal/mol favors C-4) .
Q. How can researchers resolve discrepancies in NMR data due to tautomerism in the pyrazol-5-ol moiety?
- Strategies :
- Variable Temperature NMR : Perform at 25°C and −40°C to observe tautomeric equilibrium shifts .
- Deuteration Studies : Replace labile protons (e.g., O-H) with deuterium to simplify splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
